

An In-depth Technical Guide to Ethylaminopropylbenzofurans (EAPB)

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Compound of Interest

Compound Name: **EAPB0202**

Cat. No.: **B12764749**

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Disclaimer: The compound "**EAPB0202**" is not a recognized chemical identifier in the scientific literature. This guide details the chemical and pharmacological properties of the closely related and well-documented positional isomers, 4-(2-Ethylaminopropyl)benzofuran (4-EAPB) and 6-(2-Ethylaminopropyl)benzofuran (6-EAPB). It is presumed that the query "**EAPB0202**" refers to one of these compounds.

This technical whitepaper provides a comprehensive overview of the chemical structure, properties, and available research on 4-EAPB and 6-EAPB for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

EAPB compounds are categorized as benzofurans.^[1] The core chemical structure consists of a benzofuran ring substituted with an ethylaminopropyl group. The position of this substituent on the benzofuran ring defines the isomer.

Table 1: Chemical and Physical Properties of EAPB Isomers

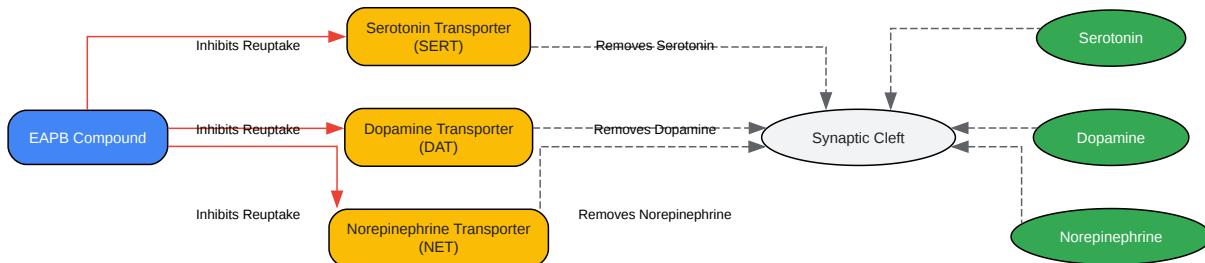
Property	4-EAPB	6-EAPB
IUPAC Name	1-(benzofuran-4-yl)-N-ethylpropan-2-amine[1]	1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine[2]
Molecular Formula	C ₁₃ H ₁₇ NO[1]	C ₁₃ H ₁₇ NO[2]
Molecular Weight	203.28 g/mol [2]	203.28 g/mol [2]
Canonical SMILES	CCCNC(C)CC1=CC=C2C(=C1)OC=C2	CCCNC(C)CC1=CC2=C(C=C1)OC=C2
InChI Key	UUEUIGTYMYEAI-EUHFFFAOYSA-N[1]	MIRNYUKRRZFB0I-UHFFFAOYSA-N[2]
CAS Number	Not Available	1632539-47-9[2]
Appearance	Crystalline solid (as hydrochloride salt)[1]	Not specified
Solubility (as hydrochloride salt)	DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]	Not specified
λ _{max}	210, 246, 275, 283 nm[1]	Not specified

Pharmacological Properties and Mechanism of Action

EAPB compounds are classified as psychoactive substances and are analogs of other psychoactive amphetamines. Their mechanism of action is presumed to be similar to that of other entactogenic and stimulant compounds, primarily involving the modulation of monoamine neurotransmitter systems.

At present, detailed pharmacological studies specifically on 4-EAPB and 6-EAPB are limited in the public domain. However, based on their structural similarity to other psychoactive benzofurans, their primary mechanism of action is likely to involve the inhibition of reuptake and promotion of release of serotonin, dopamine, and norepinephrine.

Logical Relationship of Postulated Mechanism of Action



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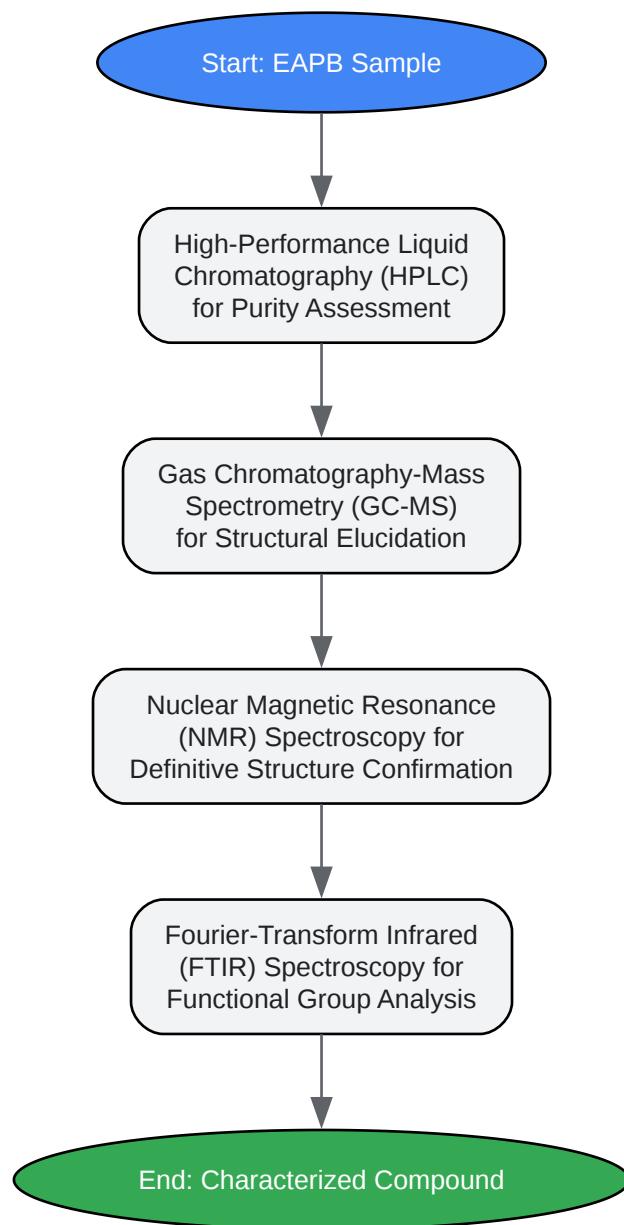
Caption: Postulated mechanism of EAPB action on monoamine transporters.

Experimental Protocols

Detailed experimental protocols for EAPB compounds are not widely published. However, standard analytical and pharmacological assays can be adapted to study these molecules.

3.1. Analytical Characterization Workflow

The following workflow outlines the typical steps for the analytical characterization of EAPB compounds.



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Caption: Standard workflow for the analytical characterization of EAPB.

3.2. In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of EAPB compounds for serotonin, dopamine, and norepinephrine transporters.

Objective: To determine the binding affinity (K_i) of EAPB isomers for SERT, DAT, and NET.

Materials:

- HEK293 cells stably expressing human SERT, DAT, or NET.
- Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxytine (for NET).
- Test compound (EAPB isomer) at various concentrations.
- Scintillation fluid and a scintillation counter.
- 96-well plates.

Procedure:

- Prepare cell membranes from HEK293 cells expressing the respective transporters.
- In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the EAPB test compound.
- Incubate the plates to allow for competitive binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data using non-linear regression to calculate the IC₅₀ and subsequently the Ki values.

Conclusion and Future Directions

The available data on 4-EAPB and 6-EAPB suggest that they are psychoactive compounds with a likely mechanism of action centered on the modulation of monoamine transporters. However, there is a clear need for further research to fully characterize their pharmacological and toxicological profiles. Future studies should focus on:

- Comprehensive in vitro and in vivo pharmacological profiling.
- Metabolism and pharmacokinetic studies.
- Toxicological assessments to determine safety profiles.

This information will be crucial for the scientific and medical communities to understand the potential risks and any therapeutic potential of this class of compounds.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. 6-Eapb | C13H17NO | CID 102336591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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